7-(Cyanométhoxy)indole

Vue d'ensemble

Description

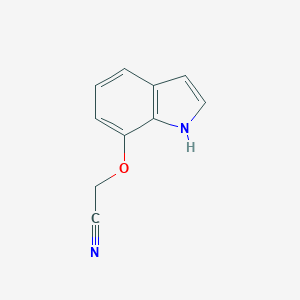

7-(Cyanomethoxy)indole is a chemical compound with the molecular formula C10H8N2O. It is an indole derivative, characterized by the presence of a cyanomethoxy group at the 7th position of the indole ring. Indole derivatives are known for their wide range of biological activities and are found in various natural products and pharmaceuticals .

Applications De Recherche Scientifique

7-(Cyanomethoxy)indole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

Target of Action

7-(Cyanomethoxy)indole is a reagent used in the creation of N-benzyl dihydroindole LTD4 antagonists . LTD4 antagonists are known to target leukotriene receptors, which play a crucial role in mediating inflammatory responses.

Mode of Action

It’s known to be a reagent in the synthesis of n-benzyl dihydroindole ltd4 antagonists . These antagonists work by blocking the action of leukotrienes, thereby reducing inflammation.

Biochemical Pathways

Indole, the core structure of 7-(Cyanomethoxy)indole, is a signaling molecule produced by both bacteria and plants . It plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . Indole can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole .

Pharmacokinetics

Its molecular weight of 17218 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

As a reagent in the synthesis of n-benzyl dihydroindole ltd4 antagonists , it contributes to the production of compounds that can reduce inflammation by blocking the action of leukotrienes.

Action Environment

The action of 7-(Cyanomethoxy)indole can be influenced by environmental factors. For instance, 7-cyanoindole, a related compound, has been shown to serve as a sensitive fluorescence probe of hydration, with its fluorescence properties depending on the amount of water in the environment . This suggests that the action, efficacy, and stability of 7-(Cyanomethoxy)indole could also be influenced by the hydration level in its environment.

Analyse Biochimique

Biochemical Properties

Indole compounds, which share a similar structure, are known to exhibit diverse chemical structures and versatile pharmacological activities . They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

Indole and its derivatives have been shown to have significant effects on various biological functions of microbial communities, such as biofilm formation, motility, virulence, plasmid stability, and antibiotic resistance . They can also enhance persister formation in E. coli and activate innate immune responses in both plant and human tissues .

Molecular Mechanism

Indole compounds are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 7-(Cyanomethoxy)indole in laboratory settings. Indole compounds are known to have various effects over time, including changes in their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 7-(Cyanomethoxy)indole in animal models. Indole acetic acid, a related compound, has been shown to have anti-depressive effects in an animal model of chronic mild stress .

Metabolic Pathways

Indole and its derivatives are known to be involved in the shikimate metabolic pathway, which converts shikimate to L-tryptophan .

Transport and Distribution

The transport and distribution of 7-(Cyanomethoxy)indole within cells and tissues are not well-studied. Indole is known to be able to cross E. coli membranes without the aid of any proteinaceous transporter .

Subcellular Localization

Enzymes involved in indole alkaloid biosynthesis in certain plants have been found to be localized in specific subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyanomethoxy)indole typically involves the introduction of a cyanomethoxy group to the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole precursor is reacted with a cyanomethylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution .

Industrial Production Methods: Industrial production of 7-(Cyanomethoxy)indole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions: 7-(Cyanomethoxy)indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyanomethoxy group to an amine or alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products:

Oxidation: Formation of indole oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitro-substituted indoles.

Comparaison Avec Des Composés Similaires

Indole: The parent compound, known for its wide range of biological activities.

5-Methoxyindole: Similar structure with a methoxy group at the 5th position, known for its psychoactive properties.

7-Methoxyindole: Similar structure with a methoxy group at the 7th position, used in the synthesis of various pharmaceuticals

Uniqueness: 7-(Cyanomethoxy)indole is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Activité Biologique

7-(Cyanomethoxy)indole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and data tables.

Chemical Structure and Synthesis

7-(Cyanomethoxy)indole is an indole derivative characterized by the presence of a cyanomethoxy group at the 7-position of the indole ring. The synthesis of this compound typically involves methods such as electrophilic substitution reactions, which enhance the reactivity of the indole nucleus. Recent advancements have focused on optimizing synthetic routes to improve yield and purity while exploring modifications that could enhance biological activity.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of indole derivatives, including 7-(cyanomethoxy)indole. For instance, research has shown that certain indole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. A quantitative structure-activity relationship (QSAR) analysis indicated that polarizability and lipid-water partition coefficients are critical for enhancing anti-inflammatory effects .

Case Study:

In a study evaluating various indole derivatives, compound 7i exhibited significant protective effects against LPS-induced septic death in mouse models, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Activity

Indole derivatives are well-known for their anticancer properties. 7-(Cyanomethoxy)indole has been investigated for its ability to inhibit cancer cell proliferation. Studies have reported that certain analogs show promising cytotoxicity against various cancer cell lines, including colon and ovarian cancer cells.

Data Table: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Inhibition (%) at 100 µM |

|---|---|---|---|

| 7-(Cyanomethoxy)indole | HCT-15 (Colon) | 39.7 | 61% |

| SW-620 (Colon) | 39.7 | 75% | |

| MCF-7 (Breast) | TBD | TBD |

This table summarizes findings from various studies on the anticancer activity of indole derivatives, indicating significant inhibition rates at higher concentrations .

3. Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored extensively. Research indicates that compounds like 7-(cyanomethoxy)indole can exhibit antibacterial and antifungal activities. The mechanism often involves disruption of bacterial transcription processes or interference with cell wall synthesis.

Case Study:

A recent study evaluated bis-indole derivatives, including those related to 7-(cyanomethoxy)indole, demonstrating effective antibacterial activity against various strains of bacteria, showcasing their potential as novel antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications at specific positions on the indole ring can significantly influence their pharmacological properties:

- Electron-donating groups : Enhance reactivity and biological activity.

- Substituents at C-3 position : Impact cytotoxicity and selectivity towards cancer cells.

Propriétés

IUPAC Name |

2-(1H-indol-7-yloxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLZDIZKCIZTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567613 | |

| Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135328-50-6 | |

| Record name | 2-(1H-Indol-7-yloxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135328-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.